TPSA: N-Methyl vs. Primary Amine
The N‑methylamino derivative exhibits a TPSA of 56.15 Ų, which is 13.99 Ų (≈20 %) lower than the 70.14 Ų recorded for the corresponding primary‑amine analog (CAS 1249304‑81‑1). TPSA is a well‑validated proxy for passive intestinal absorption and blood‑brain‑barrier permeation; a reduction of ~14 Ų often translates to a meaningful increase in membrane flux for neutral molecules in this size range.
Primary-amine analog: 70.14 Ų
Δ −13.99 Ų (~20% lower)
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 56.15 Ų |
| Comparator Or Baseline | Ethyl 2-amino-3-(2-ethyl-1H-imidazol-1-yl)-2-methylpropanoate (primary‑amine analog, CAS 1249304‑81‑1): 70.14 Ų |
| Quantified Difference | ‑13.99 Ų (≈20 % lower) |
| Conditions | In‑silico calculated TPSA (same algorithm, same database); both molecules share the same scaffold and differ only in N‑methylation status. |
Why This Matters
Lower TPSA predicts higher passive gastrointestinal absorption and, if CNS exposure is desired, improved blood‑brain‑barrier penetration, making the N‑methyl compound the more permeable candidate in permeability‑limited assay systems.
